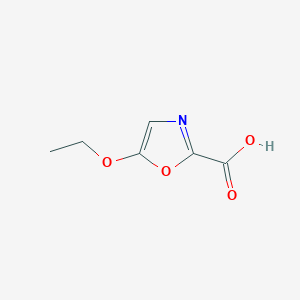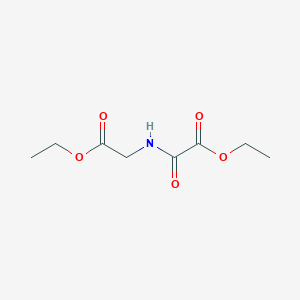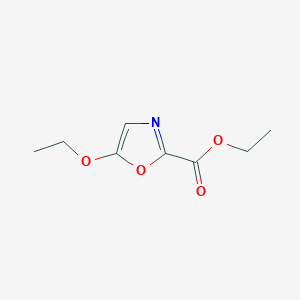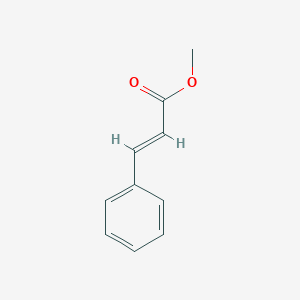
Methyl cinnamate
Overview
Description
Methyl cinnamate is the methyl ester of cinnamic acid. It is a white or transparent solid with a strong, aromatic odor reminiscent of cinnamon and strawberry. This compound is found naturally in various plants, including fruits like strawberries and culinary spices such as Sichuan pepper and some varieties of basil . It is widely used in the flavor and perfume industries due to its pleasant aroma.
Mechanism of Action
Target of Action
Methyl cinnamate (MC) is known to have antimicrobial activity, with its primary targets being pathogenic fungi and bacteria . It interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In addition, molecular docking simulations suggest that the most likely targets of MC in C. albicans are caHOS2 and caRPD3, while the most likely target of MC in S. aureus is saFABH .
Mode of Action
MC’s mode of action involves direct interaction with its targets, leading to changes in the target organisms. For instance, in fungi, MC interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
MC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Result of Action
The molecular and cellular effects of MC’s action include the disruption of the fungal cell wall and plasmatic membrane, leading to the death of the fungus . In HepG2 cells, MC has been observed to alleviate triglyceride accumulation . This is achieved through the activation of AMPK, leading to the phosphorylation of downstream proteins such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1 (SREBP1), subsequently inhibiting de novo fatty acid synthesis, thereby reducing intracellular triglyceride accumulation .
Action Environment
The action, efficacy, and stability of MC can be influenced by environmental factors. For instance, the synthesis of MC derivatives via the Heck reaction has been shown to be more efficient under green conditions, eliminating the need for toxic catalysts and reducing the environmental impact related to waste disposal . Furthermore, MC is found naturally in a variety of plants, including fruits like strawberry, and some culinary spices such as Sichuan pepper and some varieties of basil . The concentration of MC in these plants can be influenced by environmental factors such as soil quality, temperature, and rainfall.
Biochemical Analysis
Biochemical Properties
Methyl cinnamate plays a significant role in biochemical reactions. It is known to possess beneficial antimicrobial, antifungal, and insecticidal effects . These effects are related to the biocidal action of this compound . The antioxidant activity of this compound has also been reported .
Cellular Effects
This compound increases cell vulnerability to oxidative stress induced by hydrogen peroxide in rat thymocytes . It accelerates the cell death process and/or potentiates oxidative stress .
Molecular Mechanism
It is known that this compound can reduce guaiacol peroxidase activity and α-amylase activity in certain plant species . This suggests that this compound may interact with these enzymes, potentially inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the synthesis of cinnamamides from methyl cinnamates, maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .
Metabolic Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, and p-hydroxycinnamate esters . This pathway plays a central role in plant secondary metabolism .
Subcellular Localization
Related compounds in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase, have been localized to the endoplasmic reticulum in plants . This suggests that this compound might also be localized in similar subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst. For instance, choline chloride and p-toluenesulfonic acid monohydrate can be used as catalysts in a deep eutectic solvent system . Another method involves the Heck reaction between bromobenzenes and methyl acrylate, conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol .
Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and efficiency. The reaction typically involves heating cinnamic acid and methanol with an acid catalyst under reflux conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid.
Reduction: It can be reduced to form cinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Methyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the production of flavors, fragrances, and cosmetics.
Comparison with Similar Compounds
Methyl cinnamate is similar to other cinnamate esters such as ethyl cinnamate and benzyl cinnamate. it is unique due to its specific aroma profile and its higher occurrence in natural sources like strawberries and certain spices . Other similar compounds include:
Ethyl cinnamate: Used in flavors and fragrances, with a fruity aroma.
Benzyl cinnamate: Used in perfumes and as a fixative in fragrances.
Butyl cinnamate: Known for its antimicrobial properties.
This compound stands out due to its versatility and wide range of applications in various fields.
Properties
CAS No. |
103-26-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |
InChI Key |
CCRCUPLGCSFEDV-FPLPWBNLSA-N |
SMILES |
COC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 |
boiling_point |
260.00 to 262.00 °C. @ 760.00 mm Hg |
melting_point |
36 °C |
Key on ui other cas no. |
1754-62-7 103-26-4 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
insoluble in water; soluble in oils moderately soluble (in ethanol) |
Synonyms |
methyl cinnamate methyl cinnamate, cis-isomer methyl cinnamate, ion(1-) methyl cinnamate, propenoic-3-(14)C-labeled methyl cinnamate, propenoic-3-(14)C-labeled, (E)-isomer methyl cinnamate, trans-isomer methyl trans-cinnamate |
vapor_pressure |
0.04 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

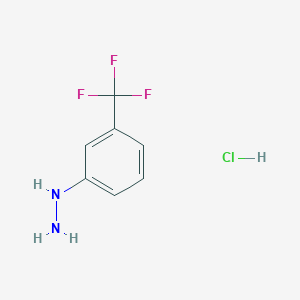
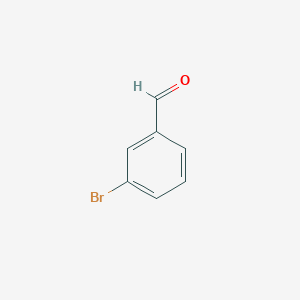
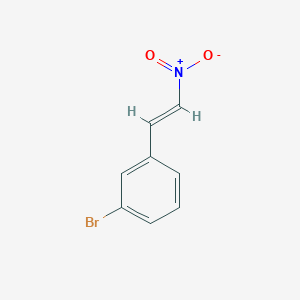
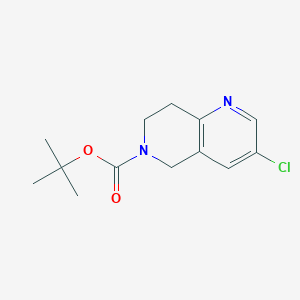
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
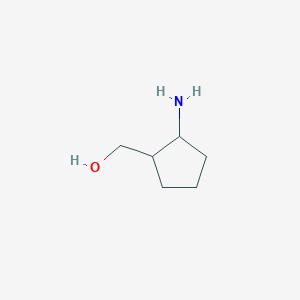
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
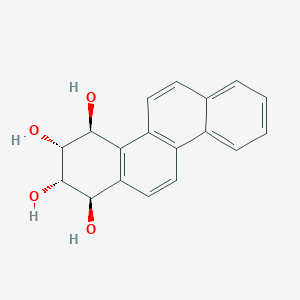
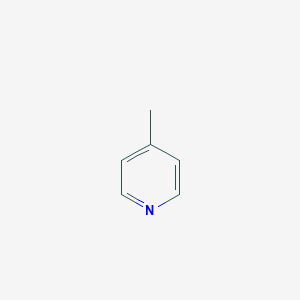
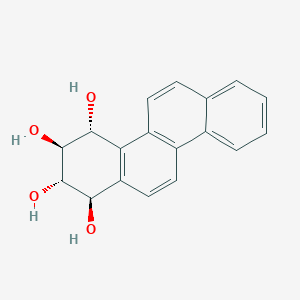
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)
